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Abstract

Olympicene (6H-Benzo[cd]pyrene) is a fascinating polycyclic aromatic hydrocarbon (PAH)
composed of five fused rings, four of which are benzene rings, arranged in a structure
reminiscent of the Olympic rings. Its unique topology and electronic properties have garnered
significant interest in materials science and organic electronics. This technical guide provides a
comprehensive analysis of the aromaticity and electron counting principles governing
olympicene. We delve into the application of Hiickel's rule, present quantitative data from
computational studies, and outline the experimental and theoretical protocols used to
characterize this molecule.

Introduction to Olympicene

First synthesized in 2012 by Anish Mistry and David Fox at the University of Warwick,
olympicene (Ci9H12) was conceived to celebrate the London Olympics.[1] The molecule
consists of a planar benzo[c]phenanthrene scaffold forced into planarity by a central methylene
bridge (-CHz-).[2] This structural feature distinguishes it from related non-planar molecules.[1]
Its relationship to graphene and potential applications in next-generation solar cells and LEDs
make it a subject of ongoing research.[3] The structure of olympicene has been famously
visualized at the single-molecule level using non-contact atomic force microscopy (AFM).[3]
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Electron Counting and Hiickel's Rule

The aromaticity of a cyclic, planar, and fully conjugated molecule can be predicted using
Huckel's rule, which states that the system must contain 4n+2 tt-electrons, where 'n' is a non-
negative integer.[1]

Olympicene possesses a total of 18 rt-electrons within its extended, planar conjugated
system. Applying Hickel's rule: 4n +2=184n=16n=4

Since 'n' is a positive integer (4), olympicene fulfills this critical criterion for aromaticity.[1] It is
important to note that this applies to the periphery of the 1t-system. The central five-membered
ring containing the sp3-hybridized CH2 group is not aromatic.[1]

The logical application of aromaticity rules to olympicene is outlined in the diagram below.
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Start: Analyze Olympicene Structure

Is the Tt-system cyclic?

Yes

Is the molecule planar?

Yeq

Is there a continuous ring
of p-orbitals?

No

Count 1t-electrons No

No

18 m-electrons

Does T-electron count = 4n+2?

es (n=4) No

Conclusion: Not Aromatic

Conclusion: Aromatic

Click to download full resolution via product page

Caption: Logical workflow for applying Hickel's rule to determine the aromaticity of
olympicene.
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Quantitative Analysis of Aromaticity

The aromatic character of olympicene is not merely a theoretical concept but can be
quantified through various computational and experimental methods. Key indicators include
bond length equalization, Nucleus-Independent Chemical Shift (NICS), and Aromatic
Stabilization Energy (ASE).

Bond Length Equalization

A hallmark of aromatic systems is the delocalization of 1t-electrons, which leads to an
averaging of the carbon-carbon bond lengths. In a purely aromatic system like benzene, all C-
C bonds are identical (1.39 A), intermediate between a typical single bond (~1.54 A) and a
double bond (~1.34 A).[4] In polycyclic systems like olympicene, a high degree of bond length
equalization within the rings indicates significant aromatic character.

Computational studies using Density Functional Theory (DFT) have determined the optimized
geometry and bond lengths of olympicene. The table below summarizes these findings,
demonstrating a pattern of shortened single bonds and elongated double bonds consistent with
an aromatic structure.
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Bond Bond Length (A) Bond Bond Length (A)
C1-C2 1.38 A C10-C11 1.42 A
C2-C3 1.42 A C11-C12 1.37A
C3-C4 1.41A C12-C13 1.42 A
C4-C5 1.38 A C13-C14 1.42 A
C5-C6 1.43 A C14-C15 1.37A
C6-C7 1.43 A C15-C16 1.43 A
C7-C8 1.37 A C16-C17 1.46 A
C8-C9 1.42 A C17-C18 1.51 A
C9-C1 1.43 A C18-C6 1.51 A
C3-C10 1.43 A C18-C19 1.51 A
C9-C16 1.43 A C5-C19 1.51 A

Data sourced from
DFT calculations
presented in a study
on olympicene

sensors.[5]

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity, calculated by placing a "ghost" atom (Bq) at the
center of a ring and computing its magnetic shielding. A negative NICS value (diatropic ring
current) indicates aromaticity, while a positive value (paratropic ring current) suggests anti-
aromaticity. Values near zero are indicative of non-aromatic character. Recent studies have
utilized DFT to calculate NICS values for olympicene isomers.[6]

While specific NICS values for each individual ring in the parent olympicene molecule are not
readily available in the literature, the table below presents typical calculated NICS(1) values
(probe at 1 A above the ring plane) for related aromatic systems to provide context.
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Compound Ring NICS(1) (ppm) Aromaticity
Benzene - -10.2 Aromatic
Naphthalene - -9.9 Aromatic
Anthracene Outer Rings -11.5 Aromatic
Anthracene Central Ring -6.8 Aromatic
Phenanthrene Outer Rings -10.9 Aromatic
Phenanthrene Central Ring -5.0 Aromatic

Comparative data
from various

computational studies.

Based on its structure and electron count, the outer benzene rings of olympicene are
expected to exhibit strongly negative NICS values, confirming their local aromaticity.

Aromatic Stabilization Energy (ASE)

ASE is the energy by which a cyclic conjugated compound is more stable than its hypothetical
acyclic analogue.[7] It quantifies the extra stability gained through electron delocalization. While
a specific ASE value for olympicene has not been reported, it is expected to be significant,
contributing to its overall stability. For context, the experimentally determined ASE of benzene
is approximately 36 kcal/mol.[8]

Methodologies and Protocols
Synthesis of Olympicene

The original synthesis of olympicene was a multi-step process starting from pyrene-4-
carboxaldehyde. The experimental procedures were documented on the ChemSpider Synthetic
Pages.[3] The general workflow is outlined below.
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Start Material:

Pyrene-4-carboxaldehyde

Step 1: Wittig Reaction
Reagents: Triphenylphosphine, Ethyl bromoacetate, Mild Base
Solvent: Toluene

a,B-Unsaturated Carbonyl Compound

Step 2: Hydrogenation
Reagents: Hz, Palladium on Carbon (Pd/C)
Solvent: Ethyl acetate

Ester Intermediate

Step 3: Conversion to Acid Chloride
Reagents: 1. KOH 2. Acid 3. Thionyl chloride (SOCI2)
Acid Chloride Intermediate

Step 4: Intramolecular Friedel-Crafts Acylation
Reagent: Aluminum chloride (AICls)
Solvent: Dichloromethane (DCM)

Ketone Precursor

[Step 5: Reduction (e.g., Wolff-Kishner or CIemmensenD

Final Product: Olympicene (6H-Benzo[cd]pyrene)

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of olympicene.
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Protocol Summary:

o Wittig Reaction: Pyrene-4-carboxaldehyde is reacted with a phosphorus ylide (generated
from triphenylphosphine and ethyl bromoacetate) in toluene to form an a,3-unsaturated
ester.[1]

» Hydrogenation: The double bond of the ester is reduced using catalytic hydrogenation (Hz
with Pd/C) in ethyl acetate.[1]

e Hydrolysis and Acylation: The resulting ester is hydrolyzed to a carboxylic acid with
potassium hydroxide (KOH), followed by conversion to the acid chloride using thionyl
chloride (SOCI2).[1]

» Friedel-Crafts Acylation: An intramolecular Friedel-Crafts reaction is induced using a Lewis
acid like aluminum chloride (AICIs) in dichloromethane, leading to cyclization and the
formation of a ketone precursor.[1]

o Reduction: The final step involves the reduction of the ketone group to a methylene group to
yield olympicene.

Computational Protocol for Aromaticity Analysis

Theoretical studies are essential for quantifying the aromaticity of molecules like olympicene.
Density Functional Theory (DFT) is a widely used method for this purpose. A typical workflow
for calculating geometry, bond lengths, and NICS values is described below.
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Start: Define Initial Olympicene Geometry

Geometry Optimization
Method: DFT (e.g., wB97M-V or B3LYP)
Basis Set: e.g., def2-TZVP or 6-311+G(d,p)

:

Frequency Calculation
Purpose: Confirm minimum energy structure
(no imaginary frequencies)

Optimized Geometry

NICS Calculation Setup
Extract Bond Lengths Method: GIAO
Place ghost atoms (Bq) at ring centers
(Run NMR Shielding CalculatiorD

Extract NICS Values

Click to download full resolution via product page

Caption: Workflow for computational analysis of olympicene's aromaticity using DFT.

Protocol Details:

o Geometry Optimization: The molecular structure of olympicene is optimized to find its lowest
energy conformation. This is typically performed using a DFT functional like B3LYP or
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wB97M-V with a basis set such as def2-TZVP.

o Frequency Analysis: A frequency calculation is performed on the optimized geometry to
ensure it is a true energy minimum, confirmed by the absence of imaginary frequencies.

e Bond Length Analysis: Carbon-carbon bond lengths are measured from the optimized
geometry to assess the degree of bond length equalization.[5]

o NICS Calculation: Using the optimized geometry, a magnetic shielding calculation is
performed. The Gauge-Independent Atomic Orbital (GIAO) method is standard.[6] Ghost
atoms are placed at the geometric center of each ring (and typically 1 A above the center for
NICS(1) values) to calculate the nucleus-independent chemical shifts.

Conclusion

Olympicene serves as an exemplary case study in the principles of aromaticity in polycyclic
systems. Its 18 m-electron framework conforms to Hiickel's 4n+2 rule, establishing its aromatic
character. This is quantitatively supported by computational analyses of its molecular structure,
which reveal significant bond length equalization, a key indicator of electron delocalization.
While specific NICS and ASE values for the parent molecule require further reporting in the
literature, comparisons with analogous PAHs strongly suggest a high degree of aromatic
stabilization. The detailed synthetic and computational protocols outlined herein provide a
framework for the continued investigation of olympicene and its derivatives, which hold
promise for advancements in materials science and electronic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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